1-(1-(2-Nitrophenyl)ethyl)urea
Overview
Description
1-(1-(2-Nitrophenyl)ethyl)urea is an organic compound with a molecular formula of C₁₀H₁₀N₄O₃. It is characterized by a nitro group attached to a phenyl ring, which is further connected to an ethyl group and a urea moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-(2-Nitrophenyl)ethyl)urea can be synthesized through several synthetic routes. One common method involves the reaction of 2-nitrophenylacetic acid with urea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux conditions. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the final product.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(2-Nitrophenyl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form a nitroso or nitrate derivative.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of an aniline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group or the urea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Typical reducing agents include iron powder and hydrogen gas (H₂).
Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives and nitrate esters.
Reduction: Aniline derivatives.
Substitution: Amine-substituted derivatives.
Scientific Research Applications
1-(1-(2-Nitrophenyl)ethyl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be employed as a probe in biological studies to investigate the effects of nitro-containing compounds on cellular processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(1-(2-Nitrophenyl)ethyl)urea is similar to other nitro-containing compounds such as 2-nitrophenol and 2-nitroaniline. its unique combination of a nitro group, phenyl ring, ethyl group, and urea moiety sets it apart. These structural differences result in distinct chemical and biological properties, making it a valuable compound in various applications.
Comparison with Similar Compounds
2-Nitrophenol
2-Nitroaniline
1-(2-Nitrophenyl)ethanone
Properties
IUPAC Name |
1-(2-nitrophenyl)ethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6(11-9(10)13)7-4-2-3-5-8(7)12(14)15/h2-6H,1H3,(H3,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTYLMDRHRHLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697578 | |
Record name | N-[1-(2-Nitrophenyl)ethyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482576-65-8 | |
Record name | N-[1-(2-Nitrophenyl)ethyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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